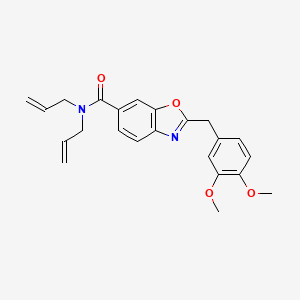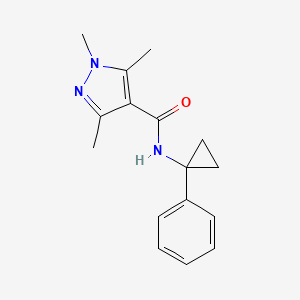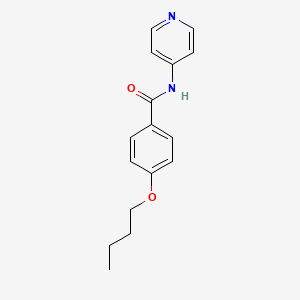![molecular formula C15H11ClN2O2S B5122371 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 5492-38-6](/img/structure/B5122371.png)
5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism Of Action
CP-690,550 inhibits the activity of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione and the subsequent activation of downstream signaling pathways, leading to the suppression of cytokine production and T cell activation.
Biochemical And Physiological Effects
CP-690,550 has been shown to effectively reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, and IL-17, in vitro and in vivo. It also prevents the activation of T cells by inhibiting the phosphorylation of STAT proteins, which are downstream targets of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione signaling. In addition, CP-690,550 has been shown to reduce the proliferation of T cells and the production of autoantibodies in animal models of autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of CP-690,550 is its specificity for 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, CP-690,550 has been associated with several adverse effects, including an increased risk of infections, malignancies, and liver toxicity. These limitations need to be taken into consideration when designing experiments using CP-690,550.
Future Directions
1. Combination therapy: CP-690,550 has shown promising results in combination with other immunosuppressive agents, such as methotrexate and corticosteroids. Future studies could investigate the potential benefits of combination therapy in autoimmune diseases.
2. Targeting other JAKs: CP-690,550 is specific for 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, but other JAKs, such as JAK1 and JAK2, are also involved in cytokine signaling. Future studies could investigate the potential benefits of targeting multiple JAKs in autoimmune diseases.
3. Novel delivery methods: CP-690,550 is currently administered orally, but alternative delivery methods, such as transdermal or subcutaneous administration, could improve its efficacy and reduce its adverse effects.
4. Clinical trials in other autoimmune diseases: CP-690,550 has been extensively studied in rheumatoid arthritis, but its efficacy in other autoimmune diseases, such as multiple sclerosis and lupus, remains to be investigated.
5. Mechanistic studies: Future studies could investigate the precise mechanisms of action of CP-690,550 in autoimmune diseases, including its effects on different immune cell populations and signaling pathways.
Synthesis Methods
CP-690,550 is synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 5-(4-chlorophenyl)-3-phenyl-2-thioxo-4-thiazolidinone. This intermediate product is then reacted with chloroacetyl chloride and triethylamine to form 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the production of pro-inflammatory cytokines and preventing the activation of T cells, which are key players in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
5-(4-chloroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTLFMPTGMFIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385947 | |
| Record name | CBMicro_022619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | |
CAS RN |
5492-38-6 | |
| Record name | CBMicro_022619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
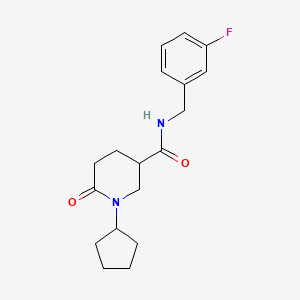
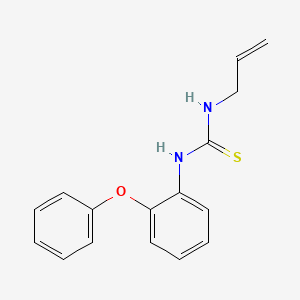
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
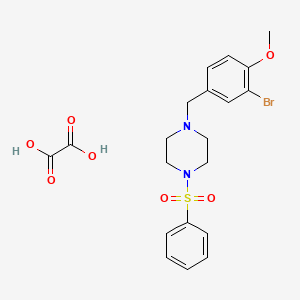
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
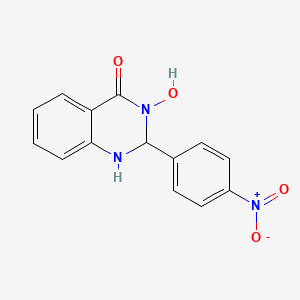
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide](/img/structure/B5122374.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5122381.png)
